I+/--[[1-(4-Methoxyphenyl)-1H-pyrrol-2-yl]methylene]benzeneacetonitrile
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Overview
Description
(2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methoxyphenyl group and a phenylpropenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylpyrrole with phenylacetonitrile under specific conditions that favor the formation of the desired (2Z)-isomer. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
Pyrrole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
(2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
625401-83-4 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)pyrrol-2-yl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C20H16N2O/c1-23-20-11-9-18(10-12-20)22-13-5-8-19(22)14-17(15-21)16-6-3-2-4-7-16/h2-14H,1H3 |
InChI Key |
YCFXIZXEXHHHFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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